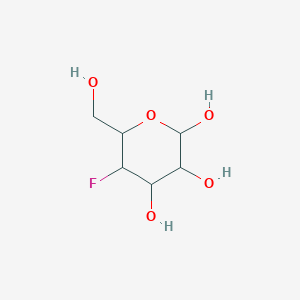

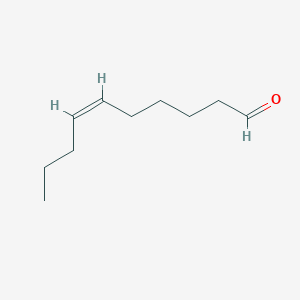

4-Fluoro-4-deoxy-D-galactopyranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-Fluoro-4-deoxy-D-galactopyranose and its analogs involves nucleophilic displacement reactions, utilizing leaving groups such as (p-bromophenylsulfonyl)oxy and (trifluoromethylsulfonyl)oxy. These syntheses yield various derivatives, including 4-amino, 4-azido, 4-bromo, 4-chloro, 4-fluoro, 4-iodo, and 4-thio derivatives, indicating the versatility of the synthetic methods (Maradufu & Perlin, 1974).

Molecular Structure Analysis

The crystal structure of derivatives such as 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-fluoro-β-D-galactopyranoside reveals a triclinic space group with molecules adopting chair conformations. The detailed crystallographic analysis provides insights into the molecular geometry and conformational preferences of these fluorinated sugars (Srikrishnan & An, 1988).

Aplicaciones Científicas De Investigación

1. Modulating Post-Translational Glycosylation of Cells

- Summary of Application: This research focuses on using fluorinated N-acetylglucosamine (F-GlcNAc), such as 4-Fluoro-4-deoxy-D-galactopyranose, to inhibit cell migration, proliferation, or differentiation . It also provides a method of decreasing an amount of HECA-452 epitope on a glycoprotein on a cell .

- Methods of Application: The cell is contacted with a fluorinated N-acetylglucosamine in an amount sufficient to inhibit cell migration, proliferation, or differentiation . The fluorinated N-acetylglucosamine can be administered prior to or after an inflammatory event .

- Results or Outcomes: The amount of the glycoprotein on the cell in the presence of the fluorinated N-acetylglucosamine differs by less than 10%, 5%, or 1% compared to in the absence of the fluorinated N-acetylglucosamine .

2. Synthesis of 4-deoxy-4-fluoroglucosaminides

- Summary of Application: This research presents a convenient method of synthesis of 1,6-anhydro-4-deoxy-2-O-tosyl-4-fluoro-β-D-glucopyranose .

- Methods of Application: The synthesis involves the fusion of 1,6;3,4-dianhydro-2-O-tosyl-β-D-galactopyranose with 2,4,6-trimethylpyridinium fluoride .

- Results or Outcomes: The resulting compound was transformed into 1,6-anhydro-3-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-β-D-glucopyranose, which was converted into 3,6-di-O-acetyl-2,4-dideoxy-2-trifluoroacetamido-4-fluoro-α-D-glucopyranosyl fluoride by the reaction with HF/Py .

3. Synthesis of Acetylated 3-fluoro, 4-fluoro and 3,4-dideoxy-3,4-difluoro Analogs of D-glucosamine and D-galactosamine

- Summary of Application: This research focuses on the synthesis of acetylated 3-deoxy-3-fluoro, 4-deoxy-4-fluoro and 3,4-dideoxy-3,4-difluoro analogs of D-glucosamine and D-galactosamine .

- Methods of Application: The synthesis is carried out via 1,6-anhydrohexopyranose chemistry .

- Results or Outcomes: The cytotoxicity of the target compounds towards selected cancer cells is determined .

Safety And Hazards

Direcciones Futuras

Fluorinated N-acetylglucosamines, such as 4-Fluoro-4-deoxy-D-galactopyranose, have potential applications in inhibiting inflammation in tissues, and could be used in the treatment of conditions such as chronic inflammation, acute inflammation, cutaneous inflammation, psoriasis, inflammatory bowel disease, colitis, or Crohn’s disease .

Propiedades

IUPAC Name |

(3R,4R,5R,6R)-5-fluoro-6-(hydroxymethyl)oxane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1H2/t2-,3+,4+,5-,6?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHYONSINSKFAH-SVZMEOIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)O)O)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-4-deoxy-D-galactopyranose | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)

![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)

![4-[2-(2-Bromophenoxy)ethyl]morpholine](/img/structure/B17197.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)